Ferrous lactate

Descripción

The exact mass of the compound Iron(II) lactate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water. practically insoluble in ethanol. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: COLOUR_RETENTION_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-hydroxypropanoate;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O3.Fe/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKCQDROTDCQOR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

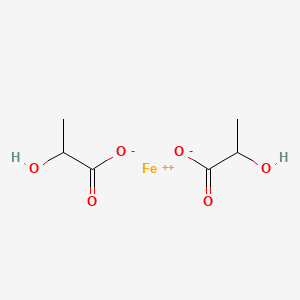

CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10FeO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501018671 | |

| Record name | Ferrous Lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Greenish-white crystals or light green powder having a characteristic smell, Trihydrate: Greenish-white solid; [Merck Index] Light green solid; [MSDSonline] | |

| Record name | FERROUS LACTATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Ferrous lactate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5309 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in water. Practically insoluble in ethanol, Slight characteristic odor; mild, sweet and ferruginous taste; on exposure to air it becomes darker and incompletely soluble; greenish-white powder or crystalline masses; soluble in water, freely sol in alkali citrates, almost insoluble in alcohol. /Trihydrate/ | |

| Record name | FERROUS LACTATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | FERROUS LACTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

85993-25-5, 92542-68-2, 5905-52-2 | |

| Record name | (T-4)-Bis[(2S)-2-(hydroxy-κO)propanoato-κO]iron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85993-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferrous lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92542-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferrous lactate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005905522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Bis(lactato-O1,O2)iron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085993255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron, bis[(2S)-2-(hydroxy-.kappa.O)propanoato-.kappa.O]-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ferrous Lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron dilactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-bis(lactato-O1,O2)iron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROUS LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JU4C2L5A0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FERROUS LACTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Fundamental Aspects of Ferrous Lactate: an Advanced Research Overview

Current Scientific Landscape and Emerging Research Trajectories for Ferrous Lactate (B86563)

The scientific landscape for ferrous lactate is evolving from its traditional role as a nutritional supplement to a multifunctional chemical entity with diverse applications. atamanchemicals.compatsnap.com While its use in food fortification and pharmaceuticals remains a central research theme, new trajectories are emerging in advanced materials and catalysis. atamanchemicals.comsigmaaldrich.commdpi.com

Current research is heavily focused on optimizing its use as an iron fortificant. Studies investigate its bioavailability from various food matrices, such as fish sauce and dairy products, often comparing it to other iron salts like ferrous sulfate (B86663). nih.govsymbiosisonlinepublishing.com A significant area of investigation is the use of microencapsulation technology to mask its metallic taste and prevent undesirable oxidative reactions in fortified foods like milk and yogurt. symbiosisonlinepublishing.comspkx.net.cn Research has shown that microencapsulation can protect the sensory characteristics of fortified products. spkx.net.cn

Emerging research is exploring the application of this compound in cutting-edge technologies. One prominent area is in the development of polymer electrolyte fuel cells (PEMFCs), where it serves as a reagent in the preparation of carbon-based, noble-metal-free cathode catalysts. atamanchemicals.comsigmaaldrich.com Another novel application is its use in formulating chemoattractant coatings for artificial reef structures, highlighting its potential role in environmental and marine science. sigmaaldrich.comsigmaaldrich.com Furthermore, its catalytic properties are being investigated for industrial processes, such as the viscosity reduction of heavy oil through aquathermolysis, where a ferric lactate complex demonstrated significant efficacy. mdpi.com The development of non-invasive lactate sensors enhanced with iron oxide nanoparticles also points to a future direction where this compound derivatives could play a role in advanced diagnostic tools. upc.edu

Methodological Paradigms in this compound Investigations

The investigation of this compound relies on a variety of synthesis and analytical methodologies. These paradigms are crucial for ensuring the purity, stability, and efficacy of the compound in its various applications.

Synthesis Methods: this compound can be produced through several chemical routes. wikipedia.org Common methods include the reaction of calcium lactate or sodium lactate with ferrous sulfate. atamanchemicals.comwikipedia.org Another approach involves the direct reaction of lactic acid with iron filings. chemicalbook.com To avoid the introduction of contaminating ions like sulfates or chlorides, which can be present in the aforementioned methods, alternative synthesis pathways have been developed. One such patented method involves the direct reaction of ferrous carbonate with lactic acid, which yields this compound and carbon dioxide, with iron powder used as a protective reducing agent. google.com This process is highlighted as being simpler and generating no polluting gases or byproducts. google.com

Analytical Techniques: A range of analytical methods are employed to characterize and quantify this compound. For quality control in pharmaceutical and food-grade products, titrimetric methods are used. The assay of this compound can be performed by titration with potassium permanganate. fao.org The presence of ferric iron (Fe³⁺), an impurity resulting from oxidation, is often determined by reacting the sample with potassium iodide and titrating the liberated iodine with sodium thiosulfate. fao.org

Modern spectroscopic techniques are also integral to this compound analysis. Near-infrared diffuse reflectance spectroscopy has been established as a method for determining the analyte in pharmaceutical formulations, with this compound itself being used as a pharmaceutical reference standard. sigmaaldrich.comchemicalbook.com For sensitive detection in food and medical samples, advanced fluorometric assays have been developed. One such method uses poly(sodium-p-styrenesulfonate)-enhanced silver nanoclusters as a fluorescent probe to indirectly monitor this compound. nih.gov

Interactive Table: Methodological Approaches in this compound Research

| Methodology Type | Specific Technique | Purpose/Application | Reference |

|---|---|---|---|

| Synthesis | Reaction of Calcium/Sodium Lactate with Ferrous Sulfate | Common industrial production method. | atamanchemicals.comwikipedia.org |

| Direct reaction of Lactic Acid with Iron Filings | Alternative production route. | chemicalbook.com | |

| Reaction of Ferrous Carbonate with Lactic Acid | Cleaner synthesis avoiding sulfate/chloride impurities. | google.com | |

| Analysis | Potassium Permanganate Titration | Assay of this compound content. | fao.org |

| Iodometric Titration | Quantification of ferric iron impurity. | fao.org | |

| Near-Infrared Diffuse Reflectance Spectroscopy | Determination in pharmaceutical formulations. | chemicalbook.com | |

| Fluorometric Assay (Ag Nanoclusters) | Sensitive detection in food and medicine. | nih.gov |

Interdisciplinary Perspectives in this compound Chemistry and Beyond

The study and application of this compound extend across multiple scientific fields, demonstrating its interdisciplinary significance.

Food Science and Nutrition: This is the most established field for this compound application. It is used as a food additive (E585) for color retention, particularly in olives, and for iron fortification in a wide range of products including beverages, dairy, and infant formula. atamanchemicals.com Research in this area focuses on bioavailability, sensory impacts, and the effects of food processing. nih.govsymbiosisonlinepublishing.com For instance, studies have shown that while this compound can be used to fortify yogurt, it may impact consumer acceptability more than microencapsulated ferrous sulfate. symbiosisonlinepublishing.com Conversely, in other food matrices, its bioavailability has been found to be lower than that of ferrous sulfate. nih.gov The interaction between lactate and iron absorption is complex, with some studies suggesting lactic fermentation increases iron bioavailability by promoting the formation of ferric iron (Fe³⁺). nih.gov

Materials Science and Catalysis: this compound is gaining traction as a precursor in materials synthesis. It is a key reagent in creating iron-based catalysts for applications like PEMFCs, contributing to the development of cleaner energy technologies. atamanchemicals.comsigmaaldrich.com The field of homogeneous catalysis also presents opportunities, as iron is an abundant, low-cost, and relatively non-toxic metal, making it an attractive alternative to noble metal catalysts. acs.org Recent research has explored the use of iron complexes, including those derived from this compound, in catalytic processes like the production of lactic acid from glycerol (B35011) and the aquathermolysis of heavy oil. mdpi.comacs.org

Pharmacology and Medicine: In medicine, this compound is primarily used as an iron supplement to treat and prevent iron-deficiency anemia due to its good solubility and bioavailability. patsnap.comcymitquimica.com It is also utilized as a certified reference material for quality control in the pharmaceutical industry. sigmaaldrich.com

Environmental and Agricultural Science: The impact of iron compounds, including this compound, on ecosystems and agriculture is an area of interdisciplinary research. For example, studies have investigated how iron levels in bovine drinking water, potentially in forms like this compound, can affect milk quality, including protein composition and oxidative stability. vt.edu

Key Unresolved Questions and Future Research Imperatives in this compound Science

Despite a growing body of research, several key questions about this compound remain unanswered, pointing to important future research imperatives.

One of the primary unresolved issues is the precise mechanism underlying its biological effects beyond simple iron replenishment. A long-term carcinogenicity study in rats found no tumors but did observe an increase in pancreatic and endometrial hyperplasias at high doses, the mechanisms for which remain to be elucidated. nih.gov Further investigation into these proliferative effects is needed. nih.gov

In the context of nutrition, there is a need for a deeper understanding of its bioavailability across different food matrices and in comparison to other iron fortificants. While some studies suggest high bioavailability, others report it to be lower than ferrous sulfate, indicating that interactions with food components play a crucial but not fully understood role. nih.govnih.gov The specific role of the lactate moiety in iron absorption and metabolism is an active area of investigation, with questions remaining about whether it enhances, inhibits, or has no effect on iron uptake in various physiological contexts. nih.govku.dkbiorxiv.org

The full potential of this compound in materials science and catalysis is still being explored. While its use in PEMFC catalysts is promising, further research is required to optimize catalyst performance and understand the structure-activity relationships. atamanchemicals.comsigmaaldrich.com Its application in broader organic synthesis is a significant future imperative, leveraging iron's cost-effectiveness and low toxicity. acs.org

Finally, the long-term clinical impact of iron repletion using compounds like this compound needs more definitive data. nih.gov While short-term benefits on quality of life and functional status are observed in certain patient groups like those with heart failure, the long-term effects on major clinical outcomes such as hospitalization and mortality require further large-scale clinical trials to "iron out" the remaining uncertainties. nih.gov

Interactive Table: Key Research Findings on this compound

| Research Area | Key Finding | Implication/Significance | Reference |

|---|---|---|---|

| Nutrition & Food Science | Iron absorption from this compound was found to be significantly lower than from ferrous sulfate in fortified fish sauce. | The choice of iron compound for fortification must be tailored to the specific food matrix. | nih.gov |

| Materials Science | Used as a reagent in preparing carbon-based, noble-metal-free cathode catalysts for PEMFCs. | Contributes to developing more cost-effective and sustainable fuel cell technology. | atamanchemicals.comsigmaaldrich.com |

| Toxicology/Biology | A 104-week study in rats showed no carcinogenicity, but induced pancreatic and endometrial proliferative lesions at high doses. | Highlights the need for further investigation into the mechanisms of its biological effects at high concentrations. | nih.gov |

| Food Technology | Microencapsulation of this compound can protect the sensory characteristics of fortified liquid milk. | Provides a technological solution to overcome sensory challenges in food fortification. | spkx.net.cn |

| Catalysis | A ferric lactate complex was highly effective in reducing the viscosity of heavy oil via aquathermolysis. | Shows potential for industrial applications in the petroleum industry. | mdpi.com |

Advanced Synthetic Methodologies and Chemical Engineering of Ferrous Lactate Systems

Green Chemistry Approaches to Ferrous Lactate (B86563) Synthesis

Green chemistry principles are increasingly being applied to the synthesis of ferrous lactate, focusing on reducing the environmental impact of its production. This involves the use of safer solvents, alternative energy sources, and waste-reducing reaction pathways.

The choice of solvent is a critical factor in the environmental footprint of a chemical process. In this compound synthesis, the focus has shifted towards benign and renewable reaction media. Water is a primary eco-friendly solvent used in many this compound production routes, such as in the reaction between ferrous carbonate and lactic acid. google.comwikipedia.org

Bio-based solvents, such as ethyl lactate, are also gaining attention as green alternatives. uobasrah.edu.iqresearchgate.net Ethyl lactate is derived from the fermentation of biomass and is considered an environmentally benign solvent, aligning with several principles of green chemistry. uobasrah.edu.iq Its use in organic synthesis demonstrates a broader trend towards employing sustainable media, which is applicable to the production of metallic salts like this compound. researchgate.net

Catalysis in the context of this compound synthesis is aimed at improving reaction efficiency and selectivity. While specific catalytic systems for this compound production are an area of ongoing research, the broader field of iron-catalyzed reactions provides insights. For instance, iron complexes are used as catalysts in various organic transformations, including polymerization of lactide to polylactic acid, a process chemically related to the lactate ligand. rsc.org The principles of using catalytic reagents over stoichiometric ones are central to green chemistry, as they minimize waste by being consumed in only small amounts and can be recycled. uobasrah.edu.iq

Mechanochemistry, which utilizes mechanical energy from methods like ball milling to induce chemical reactions, presents a solvent-free or low-solvent alternative for synthesizing this compound. taltech.eeacs.org This approach can lead to shorter reaction times, quantitative conversions, and the elimination of volatile organic solvents, thereby reducing environmental impact. acs.orgresearchgate.net The direct grinding of solid reactants, such as an iron source and solid lactic acid, can produce this compound without the need for a bulk reaction medium.

The benefits of mechanochemical synthesis include:

Reduced Solvent Use: Reactions can often be conducted in a solid state, eliminating the need for potentially hazardous solvents. researchgate.net

Enhanced Reaction Rates: The intense mixing and energy input can accelerate reaction kinetics.

Access to Novel Products: Mechanochemistry can sometimes yield products or crystalline forms that are inaccessible through traditional solution-based methods. acs.org

While specific, detailed protocols for the mechanochemical synthesis of this compound are still emerging, the technique has been successfully applied to a wide range of other metal-organic compounds, demonstrating its feasibility and potential. researchgate.netresearchgate.net

A key aspect of greening this compound production is the selection of sustainable starting materials and the design of processes that minimize or eliminate waste.

Sustainable Precursors: Lactic acid, a primary precursor, is increasingly sourced from the fermentation of renewable feedstocks like sugar, starch, or lignocellulosic biomass from agricultural byproducts. ingredientsnetwork.comncsu.edugreen-ingredients.com This bio-based route is a sustainable alternative to chemical synthesis from petroleum derivatives. ncsu.edu Furthermore, innovative research explores the use of waste streams, such as food waste or iron tailings, for the production of lactic acid, creating a circular economy model. nih.govresearchgate.net

For the iron source, a notable green synthetic route involves the reaction of ferrous carbonate with lactic acid. google.com This pathway is advantageous because it produces only carbon dioxide and water as byproducts, avoiding the generation of inorganic salt wastes like calcium sulfate (B86663) or calcium chloride, which are common in traditional double-decomposition methods. google.comwikipedia.org

| Synthetic Route | Precursors | Byproducts | Waste Reduction Strategy |

| Conventional | Ferrous Sulfate + Calcium Lactate | Calcium Sulfate (solid waste) | Extensive purification required |

| Green Approach | Ferrous Carbonate + Lactic Acid | Carbon Dioxide, Water | Avoids solid byproduct; mother liquor recycling |

This table provides a comparative overview of conventional versus green synthetic routes for this compound, highlighting the advantages in waste minimization.

Mechanochemical and Solid-State Synthetic Routes for this compound

Controlled Crystallization and Polymorphism of this compound

The physical properties of solid this compound, including its stability and handling characteristics, are dictated by its crystalline form. Therefore, controlling the crystallization process is crucial for producing a consistent and high-quality product.

Achieving a desired crystalline form (polymorph) of this compound with uniform particle size requires precise control over the crystallization process. Seeding is a key technique used to direct crystallization. google.com This method involves introducing a small quantity of pre-existing crystals (seed crystals) into a supersaturated solution of this compound.

The process typically involves these steps:

Concentration: A solution of this compound, obtained from the synthesis step, is concentrated to achieve supersaturation. google.com

Seeding: A specific amount of this compound seed crystals is added to the concentrated solution. google.com

Controlled Agitation: The mixture is stirred at a controlled rate and temperature to promote uniform crystal growth on the seeds. google.com

This technique helps to control the onset of crystallization, preventing spontaneous and uncontrolled nucleation, which can lead to a wide distribution of particle sizes and potentially different polymorphic forms. The parameters of a seeded crystallization process are detailed in the table below.

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

| Reaction Temp. | 70 °C | 60 °C | 45 °C |

| Reaction Time | 2h | 4h | 5h |

| Seed Crystal % | 0.2% of concentrated solution mass | 0.3% of concentrated solution mass | 0.5% of concentrated solution mass |

| Stirring Speed | 30 r/min | 60 r/min | 80 r/min |

| Stirring Time | 5h | 4h | 2h |

Data derived from a patented synthetic method illustrating the range of parameters for directed crystallization. google.com

The characterization of the solid-state structure of this compound is essential for quality control and for understanding its physicochemical properties. X-ray diffraction (XRD) is a primary analytical technique used for this purpose.

XRD studies have been used to determine the crystal structure of this compound hydrates. For instance, this compound dihydrate has been identified as having a monoclinic crystal system. vulcanchem.com This structural information is vital as it confirms the arrangement of the lactate anions, the central iron(II) cation, and the water molecules within the crystal lattice. The dihydrate form is noted for its enhanced stability against oxidation compared to anhydrous versions, a property attributed to the stabilizing effect of the hydrogen-bonded water molecules in the crystal structure. vulcanchem.com

Influence of Crystallization Parameters on this compound Morphology

The morphology, or the size and shape, of this compound crystals is a critical attribute that influences its stability, solubility, and downstream processing. Control over crystal morphology is achieved by manipulating various parameters during the crystallization process. Key factors include temperature, stirring rate, reactant concentration, and the presence of additives or impurities.

Research and patented methods demonstrate that specific conditions are optimal for producing this compound with desired characteristics. For instance, a direct reaction between iron protocarbonate and lactic acid is often performed at temperatures between 45°C and 70°C. google.com Following the reaction, the crystallization step is crucial for morphology control. One patented method specifies cooling the concentrated solution and adding seed crystals (0.2% to 0.5% by mass of the solution) while stirring at a controlled rate of 30 to 80 revolutions per minute for 2 to 5 hours at room temperature. google.com This process of controlled seeding and agitation helps in achieving a more uniform crystal size distribution.

Another synthetic route involving the reaction of sodium lactate and ferrous sulfate solutions is carried out at a lower temperature range of 35-45°C for 1.5-2.5 hours, indicating that the chosen reactants influence the optimal thermal conditions for crystallization. google.com

While direct studies on this compound are specific, broader research into the crystallization of related metal compounds provides valuable insights. For example, studies on magnetite (Fe₃O₄) nanoparticle synthesis have shown that coexisting ions significantly impact crystal size. researchgate.net It was found that lactate ions tend to decrease the particle size, whereas sulfate ions promote particle growth. researchgate.net This suggests that in this compound synthesis via routes involving ferrous sulfate, the residual sulfate ions could be a key parameter in controlling crystal growth and final morphology. google.comresearchgate.net Similarly, investigations into the crystallization of zinc lactate, a structurally analogous compound, reveal that impurities like malic acid or succinic acid can significantly alter the crystal habit. researchgate.netfx361.com The presence of such structurally similar molecules can modify the relative growth rates of different crystal faces, leading to different final shapes. fx361.com

The principles observed in the crystallization of other salts, such as calcium carbonate (CaCO₃), further underscore these concepts. In CaCO₃ systems, stirring rate, temperature, and additives are known to influence whether the resulting crystals are spherical, needle-like, or cube-like. researchgate.net Higher supersaturation levels, which can be controlled by reactant concentration and temperature, often lead to changes in crystal morphology and can induce the formation of different polymorphs or amorphous structures. researchgate.net These established principles are directly applicable to the industrial production of this compound, where achieving a consistent crystal morphology is essential for product quality.

Table 1: Influence of Crystallization Parameters on Metal Lactate Morphology

| Parameter | Effect on Morphology | Compound Studied | Reference |

|---|---|---|---|

| Temperature | Affects reaction rate and optimal crystallization conditions. Ranges from 35-70°C depending on the synthetic route. | This compound | google.comgoogle.com |

| Stirring Rate | Controlled stirring (e.g., 30-80 rpm) promotes uniform crystal growth and size distribution. | This compound | google.com |

| Seeding | Addition of seed crystals initiates and controls crystallization, leading to more uniform product. | This compound | google.com |

| Co-existing Ions | Sulfate ions (SO₄²⁻) can promote particle growth, while lactate ions can decrease particle size. | Magnetite (Fe₃O₄) | researchgate.net |

| Impurities | Structurally similar molecules (e.g., malic acid) can alter the crystal habit by modifying growth rates of crystal faces. | Zinc Lactate | researchgate.netfx361.com |

Rational Design and Synthesis of this compound Derivatives and Analogues

The rational design of this compound derivatives involves the strategic modification of its molecular structure to enhance specific properties such as stability, solubility, or bioavailability. This is primarily achieved by altering the ligands coordinated to the central iron(II) ion.

The foundational structure of this compound features a central Fe(II) ion chelated by two lactate anions, which act as bidentate ligands through their carboxylate and α-hydroxyl groups. vulcanchem.com This coordination forms a stable six-membered ring. Ligand modification strategies aim to build upon this structure to create complexes with tailored functionalities.

One key challenge with ferrous salts is their susceptibility to oxidation to the ferric (Fe(III)) state, which can lead to discoloration and reduced efficacy. chemicalbook.com A common strategy to enhance stability, particularly in solutions with a pH above 4.5, is to introduce additional chelating agents. chemicalbook.com Molecules like ascorbate (B8700270) and EDTA can be used to form more stable complexes, protecting the iron(II) center from oxidation. vulcanchem.com This approach essentially modifies the coordination sphere of the iron ion, creating a more robust complex.

Furthermore, research into cellular iron metabolism has shown that other hydroxycarboxylates, which are structurally related to lactate, can also effectively complex with iron. nih.gov Studies have demonstrated that compounds such as fumaric acid, isocitric acid, and malic acid can increase the cellular import of iron, indicating their ability to act as ligands. nih.gov This opens up possibilities for creating this compound analogues by either partially or fully substituting the lactate ligand with these other carboxylates. Such substitutions could be used to "tune" the properties of the resulting iron complex, potentially altering its solubility, absorption characteristics, and stability.

Table 2: Potential Ligands for Modification of Iron(II) Complexes

| Ligand | Potential Effect | Basis of Strategy | Reference |

|---|---|---|---|

| Ascorbate | Enhances oxidative stability of Fe(II). | Forms stable chelate complexes, preventing oxidation. | vulcanchem.com |

| EDTA | Enhances oxidative stability of Fe(II). | Acts as a strong chelating agent. | vulcanchem.com |

| Fumaric Acid | Can act as an alternative or mixed ligand. | Structurally related carboxylate shown to complex with iron. | nih.gov |

| Isocitric Acid | Can act as an alternative or mixed ligand. | Hydroxycarboxylate shown to complex with iron and enhance uptake. | nih.gov |

| Malic Acid | Can act as an alternative or mixed ligand. | Hydroxycarboxylate shown to complex with iron and enhance uptake. | nih.gov |

Building on ligand modification, the synthesis of mixed-ligand complexes involves creating coordination compounds where the iron(II) ion is simultaneously bonded to lactate and one or more different types of ligands. These complexes are designed to combine the properties of lactate with those of other functional molecules.

The use of stabilizing agents like ascorbate with this compound is a practical example of forming a mixed-ligand system in a formulation. vulcanchem.com The co-presence of both lactate and ascorbate in the coordination sphere of the iron(II) ion can result in a complex that is more resistant to oxidation than this compound alone, especially in neutral matrices. vulcanchem.com

The observation that various carboxylates involved in cellular metabolism can facilitate iron transport suggests the potential for creating mixed-ligand complexes containing lactate and other biologically relevant ligands like malate (B86768) or citrate (B86180). nih.gov Such compounds could be designed to optimize iron delivery and absorption.

A commercial product for veterinary use, known as "jernox," is formulated with approximately equal parts this compound and ferrous sulfate. nih.gov While this may exist as a simple mixture, it also points to the utility of combining lactate with other anions to achieve specific formulation goals. The co-crystallization or complexation of ferrous ions with both lactate and sulfate could yield a novel solid-state material with distinct physical properties. The influence of sulfate ions on promoting crystal growth in related iron systems further suggests that a mixed lactate-sulfate system could be engineered for specific morphological outcomes. researchgate.net

The synthesis of these mixed-ligand compounds follows the principles of coordination chemistry, where reaction conditions such as pH, temperature, and stoichiometry of the ligands are carefully controlled to favor the formation of the desired complex over simple salts or homoleptic complexes (complexes with only one type of ligand).

Innovations in Analytical Methodologies for Ferrous Lactate Speciation and Quantification

Advanced Chromatographic Separations

Chromatographic techniques provide robust platforms for separating complex mixtures, enabling the individual quantification and speciation of components.

High-Performance Liquid Chromatography (HPLC) is a versatile technique widely employed for the separation and quantification of both organic and inorganic species. When coupled with specialized detectors, it becomes a powerful tool for ferrous lactate (B86563) analysis.

Iron Speciation: The determination of iron(II) and iron(III) species is crucial as their redox interconversion plays a fundamental role in environmental processes and biological systems. HPLC, particularly when hyphenated with element-specific detectors such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), offers enhanced selectivity and sensitivity for iron speciation. speciation.netspectroscopyonline.comresearchgate.netrsc.orgrsc.orgingeniatrics.com

Cation-exchange columns are commonly utilized for the separation of Fe(II) and Fe(III) species. Mobile phases often incorporate complexing agents, such as pyridine-2,6-dicarboxylic acid (PDCA), which form distinct complexes with Fe(II) and Fe(III), facilitating their chromatographic separation. speciation.netspeciation.net For instance, a method employing a short cation-exchange column with a PDCA-containing mobile phase has successfully separated Fe(II) and Fe(III) within 5 minutes, achieving detection limits of 6.3 µg/L for Fe(II) and 5.4 µg/L for Fe(III) when coupled with HPLC-ICP-AES. speciation.net Another study for iron speciation in cell culture media, which could be relevant for understanding iron forms in complex matrices, demonstrated the use of HPLC coupled with ICP-MS for differentiating inorganic versus ligated metal species, including iron. This method utilized a polypropylene (B1209903) capillary-channeled (C-CP) fiber column for reversed-phase separation. rsc.orgrsc.org

Furthermore, HPLC with evaporative light scattering detection (ELSD) has been demonstrated for the direct detection and quantification of iron(II), providing a practical alternative for accurate quantification and separation from iron(III). This method showed a detection limit for iron(II) of 25 µg/mL. researchtrends.net

Lactate Quantification: HPLC methods for lactate quantification often involve reversed-phase HPLC (RP-HPLC) with pre-column derivatization to enhance detection sensitivity, particularly with fluorescence or UV detection. For example, a derivatization method using 9-chloromethyl anthracene (B1667546) (9-CMA) as a fluorescence reagent allowed for lactate determination by RP-HPLC with fluorescence detection at 410 nm (excitation at 365 nm) and UV detection at 365 nm. This method achieved a linearity range of 2 × 10⁻⁴ to 3 × 10⁻² mM and a detection limit of 50 nM. nih.gov Direct UV detection at wavelengths like 210 nm or 205 nm is also used for lactate quantification, often with specific HPLC columns designed for organic acid separation. notulaebotanicae.rohelixchrom.com

The following table summarizes some key parameters for HPLC-based analytical methods:

| Analyte | Method Type | Column Type | Mobile Phase | Detector | Detection Wavelength/Mode | Detection Limit | Reference |

| Fe(II)/Fe(III) | HPLC-ICP-AES | Cation-exchange | PDCA, Formic Acid | ICP-AES | Elemental (Fe) | Fe(II): 6.3 µg/L, Fe(III): 5.4 µg/L | speciation.net |

| Fe(II) | HPLC-ELSD | ZIC-HILIC® peek | Acetonitrile/Water | ELSD | Light Scattering | 25 µg/mL | researchtrends.net |

| Lactate | RP-HPLC with derivatization | Nova Pak (C18) | Binary Gradient | UV/Fluorescence | 259 nm (UV), 410 nm (Fluorescence) | 0.04 ng/mL (Fluorescence) | jafs.com.pl |

| Lactate | RP-HPLC with derivatization | Not specified | Not specified | UV/Fluorescence | 365 nm (UV), 410 nm (Fluorescence) | 50 nM | nih.gov |

| Lactate | HPLC-UV | Acclaim OA | Sodium Sulfate (B86663) solution (100mM, pH 2.65) | UV-VIS | 210 nm | Not specified | notulaebotanicae.ro |

Ion Chromatography (IC) is a robust technique for the separation and quantification of ionic species, including metal cations and various anions. It is particularly advantageous for speciation analysis as it can distinguish between different oxidation states of metal ions. unil.ch

Metal Quantification (Iron): For iron speciation, IC can separate both ferrous (Fe(II)) and ferric (Fe(III)) ions. This is typically achieved using cation exchange columns, such as the Dionex IonPac CS5A column, which can separate transition metals as anionic complexes with chelating agents like PDCA added to the eluent. thermofisher.comthermofisher.com Post-column derivatization with reagents like 4-(2-pyridylazo)resorcinol (B72590) (PAR) is often employed, allowing for sensitive VIS detection at wavelengths such as 530 nm or 510 nm. thermofisher.comthermofisher.commetrohm.com A critical consideration for Fe(II) analysis by IC is its susceptibility to oxidation. Therefore, oxygen must be removed from the eluent by degassing, and the analytical column may require pre-treatment with a reducing agent like sodium sulfite (B76179) to maintain the Fe(II) state. thermofisher.comthermofisher.com

IC also offers the capability for coupling with Mass Spectrometry (IC-MS), which provides highly sensitive and selective detection for chemical characterization and structural elucidation of ionic and highly polar compounds. This combined method enhances the analytical capabilities for metal speciation. thermoscientific.comacs.org

Anion Quantification (Lactate): While IC is a primary method for inorganic anion analysis, its application for direct lactate quantification in ferrous lactate samples is less commonly highlighted in the context of speciation compared to its role in metal speciation. However, IC can be used for the analysis of organic acids. In general, IC is a well-established technique for the simultaneous analysis of common inorganic anions in various samples. unil.chmetrohm.com

The table below presents typical conditions for iron speciation using IC:

| Analyte | Column Type | Eluent (Chelating Agent) | Detection Method | Detection Wavelength | Key Considerations | Reference |

| Fe(II)/Fe(III) | IonPac CS5A | Pyridine-2,6-dicarboxylic acid (PDCA) | Post-column PAR derivatization | 530 nm or 510 nm | Oxygen removal from eluent, column pre-treatment for Fe(II) stability | thermofisher.comthermofisher.commetrohm.com |

High-Performance Liquid Chromatography (HPLC) with Specialized Detection for Lactate and Iron Speciation

Electrochemical Sensing Platforms

Electrochemical sensors offer advantages such as high sensitivity, selectivity, cost-effectiveness, and rapid response times, making them suitable for real-time monitoring and point-of-care diagnostics. mdpi.comnih.govmdpi.comoatext.com

Selective Electrochemical Sensors for Ferrous Iron: The development of electrochemical sensors for ferrous iron often involves modifying electrode surfaces with materials that can selectively interact with Fe(II) ions. For instance, modified screen-printed electrodes (SPEs) incorporating Schiff base ionophores have been developed for the selective detection of ferric ions (Fe(III)) in aqueous media. While directly detecting Fe(II) can be challenging due to its rapid oxidation, such sensors demonstrate the principle of selective iron ion detection via redox behavior. nih.gov Further research aims at creating platforms that can differentiate between Fe(II) and Fe(III) or directly quantify Fe(II) in complex matrices.

Selective Electrochemical Sensors for Lactate: Electrochemical biosensors for lactate detection frequently leverage enzymes, particularly lactate oxidase (LOx), which catalyzes the oxidation of L-lactate to pyruvate (B1213749) and hydrogen peroxide. mdpi.comnih.govmdpi.com Nanomaterials are widely incorporated to enhance sensor performance. For example, biosensors based on copper-doped zinc oxide films modified with iron-platinum nanoparticles (FePt NPs) have been designed for lactate detection. These sensors demonstrated an average sensitivity of 25.32 mV/mM and linearity of 0.977 mV/mM over a concentration range of 0.2–5 mM, with a rapid response time of 16 seconds. mdpi.com Graphene-based electrochemical sensors have also shown remarkable performance for lactate detection, covering an ultra-wide dynamic range from picomolar to hundreds of millimolar concentrations, with high accuracy and rapid response times. oatext.com

The following table summarizes performance characteristics of some electrochemical lactate sensors:

| Sensing Platform | Enzyme/Material | Detection Mechanism | Linear Range | Sensitivity | Response Time | Reference |

| Flexible Arrayed Biosensor | FePt NPs/Copper-doped ZnO | Potentiometric | 0.2–5 mM | 25.32 mV/mM | 16 s | mdpi.com |

| Graphene-based sensor (2-probe) | Graphene | Conductivity | 100 pM - hundreds of µM | High | Rapid | oatext.com |

| Graphene-based sensor (3-electrode) | Graphene | Chronoamperometry | 10 µM - 200 mM | High | Rapid | oatext.com |

| SPCE-PB/Fe₃O₄@PDA-LOx | Lactate Oxidase, Iron Oxide NPs | Voltammetric/Amperometric | Up to 100 mM (voltammetric) | Not specified | Not specified | mdpi.com |

| GCE/MWCNT-Av/bLOx | Biotinylated Lactate Oxidase, MWCNTs | Amperometric | 100–700 µM | Not specified | Not specified | nih.gov |

Voltammetric and amperometric techniques are fundamental electroanalytical methods used to study the redox characteristics of electroactive species, including iron ions and lactate. These techniques measure the current response to an applied potential, providing insights into reaction kinetics, mechanisms, and concentrations. fiveable.me

Voltammetry: Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are widely used to characterize the redox behavior of iron species. CV involves sweeping the potential linearly between two values and measuring the resulting current, providing information about the reversibility of the redox reaction, the presence of intermediates, and the stability of the analyte species. fiveable.meacs.org For instance, CV can reveal the characteristic oxidation and reduction peaks of Fe(II) and Fe(III), allowing for qualitative and quantitative analysis. In the context of lactate biosensors, CV is used to characterize the electrochemical conductivity and optimize the applied potential for detection. mdpi.com

Amperometry: Amperometric techniques measure the current at a constant or systematically varied potential over time. acs.org Chronoamperometry, a common amperometric technique, is used to assess the response of lactate biosensors by measuring the current generated as lactate is oxidized at a specific applied potential. For example, in LOx-based biosensors, the enzymatic reaction produces hydrogen peroxide, which is then electrochemically detected, with the current being proportional to the lactate concentration. mdpi.comnih.govmdpi.com These techniques are crucial for determining the sensitivity, linearity, and response time of electrochemical sensors for both iron and lactate.

Development of Selective Electrochemical Sensors for Ferrous Iron and Lactate Detection

High-Sensitivity Mass Spectrometry

High-sensitivity mass spectrometry (MS) plays a pivotal role in the speciation and quantification of chemical compounds, offering unparalleled sensitivity, selectivity, and the ability to identify unknown species. When coupled with chromatographic separation techniques, its capabilities are significantly enhanced.

Coupling with Chromatography: The integration of liquid chromatography (LC) or ion chromatography (IC) with MS, particularly Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS/MS), is a state-of-the-art approach for metal and organic speciation. spectroscopyonline.comresearchgate.netrsc.orgingeniatrics.comacs.org

LC-ICP-MS/ESI-MS/MS for Iron Speciation: LC-ICP-MS is widely recognized as the method of choice for metal speciation due to its high sensitivity, multi-isotopic metal analysis capability, tolerance to matrix effects, and wide linearity range. ingeniatrics.com This allows for the separation and quantification of different iron species, such as Fe(II) and Fe(III), even at trace levels in complex biological or environmental samples. researchgate.netresearchgate.net ESI-MS/MS, including QTOF MS or Q-Orbitrap MS, is increasingly used for identifying and quantifying iron species, especially when probing the reactivity and stability of endogenous metal complexes. The increasing resolution and sensitivity of these mass spectrometers, coupled with advanced software for data extraction, are driving their growing role in speciation studies. researchgate.net

For instance, a method using capillary electrophoresis (CE) coupled to ICP-MS for quantitative Fe(II)/Fe(III) speciation analysis achieved detection limits of 3 µg/L for both species, with linearity up to 150 µg/L. researchgate.net

IC-MS for Ionic Compounds: IC-MS combines the robust separation of ionic and highly polar compounds by ion chromatography with the sensitive and selective detection capabilities of high-resolution mass spectrometry. This technique is particularly valuable for the analysis of a wide range of ionizable compounds, including those from inorganic, organic, environmental, and biological origins. acs.org

Lactate Quantification by LC-MS: While not explicitly detailed for this compound, LC-MS/MS quantification methods are commonly used for trace levels of organic compounds, including highly polar ones like lactate. The combination of chromatographic separation and high-sensitivity mass detection allows for precise quantification even in complex matrices. acs.org

The ability of MS to provide unique mass-to-charge ratios allows for unambiguous identification and quantification of different species, even when chromatographic separation is challenging. The use of stable isotopes in conjunction with MS also enables probing the reactivity and stability of metal complexes and facilitates quantitative analysis. researchgate.net

| Analyte | Coupled Technique | Separation Mode | Detection Limit | Linearity Range | Precision (RSD) | Reference |

| Fe(II)/Fe(III) | CE-ICP-MS | Capillary Electrophoresis | 3 µg/L | Up to 150 µg/L | Fe(II): 3.5%, Fe(III): 2.2% | researchgate.net |

| Fe(II)-EDTA/Fe(III)-EDTA | LC-ICP-OES | Liquid Chromatography | Fe(III)-EDTA: 1.2 × 10⁻⁵ mol/L, Fe(II)-EDTA: 1.6 × 10⁻⁵ mol/L | Not specified | Fe(II)-EDTA: 4.7%, Fe(III)-EDTA: 2.1% | researchgate.net |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Trace Elemental Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for the trace elemental analysis of iron, offering high sensitivity and low detection limits. While ICP-MS primarily quantifies total elemental iron, its coupling with separation techniques allows for the speciation of different iron forms, including Fe(II) and Fe(III) complexes, which is crucial for understanding their behavior and bioavailability speciation.netlsmu.ltrsc.org.

For instance, studies have successfully employed hyphenated techniques like High-Performance Liquid Chromatography (HPLC) coupled with ICP-Optical Emission Spectrometry (ICP-OES) or ICP-MS for iron speciation. These methods enable the separation of Fe(II) and Fe(III) species before their detection by the plasma-based optical emission detectors speciation.netlsmu.lt. A cation-exchange column with a mobile phase containing pyridine-2,6-dicarboxylic acid (PDCA) has been optimized to separate Fe(II) and Fe(III) efficiently within a short timeframe (e.g., 300 seconds) lsmu.lt.

The application of LC-ICP-MS has proven effective in fractionating organic-metal complexes and determining their concentrations with improved quantitative accuracy, even in complex environmental samples. This is achieved by using techniques like a post-column compensation gradient to stabilize the ICP-MS elemental response across the LC solvent gradient spectroscopyonline.com. This approach is particularly advantageous for analyzing organo-iron species, which are often predominant in natural waters and cannot be accurately measured by traditional colorimetric methods that rely on reagents like ferrozine (B1204870) researchgate.netscirp.org.

Table 1: Key Parameters and Performance of HPLC-ICP-OES for Iron Speciation

| Parameter | Description | Reference |

| Separation Technique | High-Performance Liquid Chromatography (HPLC) with cation-exchange column | speciation.netlsmu.lt |

| Detection Technique | Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) | speciation.netlsmu.lt |

| Mobile Phase | Pyridine-2,6-dicarboxylic acid (PDCA) | speciation.netlsmu.lt |

| Separation Time | ~300 seconds for Fe(II) and Fe(III) | lsmu.lt |

| Sample Matrices | Post-glacial sediments, archaeological pottery, soils, river sediments | lsmu.lt |

| Advantages | Improved selectivity and sensitivity over colorimetric methods | speciation.net |

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis and Degradant Identification

Hyphenated techniques, particularly those combining liquid chromatography with mass spectrometry (LC-MS/MS), are indispensable for analyzing complex mixtures containing this compound and identifying its degradation products. These techniques offer high elemental selectivity, sensitivity, and the ability to provide detailed molecular information that is often lost in atomic spectroscopy methods like ICP-MS researchgate.netfrontiersin.org.

LC-MS/MS platforms are considered the gold standard for organic acid quantification, including lactate, due to their ability to provide seamless, high-throughput workflows with exceptional accuracy and ultra-high sensitivity. They prevent interference from endogenous compounds, isomers, and metabolic by-products, ensuring precise detection creative-proteomics.com. Detection limits can be as low as low ng/mL to pg/mL, making them suitable for trace-level compounds creative-proteomics.com.

For metal-based pharmaceuticals, including iron complexes, LC-MS/MS can provide both elemental and molecular information, which is critical for understanding their behavior and metabolism. While ICP-MS is excellent for quantifying metal content, ESI-MS (Electrospray Ionization Mass Spectrometry), often coupled with LC, provides molecular information that is destroyed during the atomization process in ICP researchgate.netacs.org. This complementarity makes LC-MS/MS a powerful tool for analyzing this compound and its potential degradation pathways. For example, the increased resolving power of techniques like Ultra-High Performance Liquid Chromatography (UHPLC) coupled with MS can reduce co-elution, simplifying MS and MS/MS spectra and leading to more confident metabolite identification acs.org.

Optical Spectroscopy for Quantitative and Qualitative Analysis

Optical spectroscopy techniques offer non-destructive and rapid methods for the quantitative and qualitative analysis of this compound, leveraging its light absorption and emission properties.

UV/Visible Spectrophotometric Methods for Iron and Lactate Complexation Studies

UV/Visible spectrophotometry is a widely used method for studying complexation reactions and quantifying components. For lactate, spectrophotometric methods often involve its reaction with iron(III) chloride to form a colored product, which can then be measured at specific wavelengths, typically around 390 nm spbu.rurcsi.scienceresearchgate.netresearchgate.netgoogle.com. This method has been applied for determining lactic acid in various samples, including food and biological liquids, offering an inexpensive and efficient approach rcsi.scienceresearchgate.netresearchgate.net.

While primarily used for lactate, the interaction between iron(III) and lactate is central to these methods, suggesting potential for studying complexation with this compound, especially if ferrous iron is oxidized to ferric iron. Studies have shown that the absorption in the UV/Visible region for lactate samples can be predominantly between 300-350 nm and 700-800 nm, with a distinct peak around 742 nm mdpi.com.

Table 2: Spectrophotometric Method for Lactic Acid Determination with Iron(III) Chloride

| Parameter | Value/Description | Reference |

| Reagent | Iron(III) chloride | spbu.rurcsi.scienceresearchgate.netresearchgate.net |

| Analytical Wavelength | 380-405 nm (typically 390 nm) | rcsi.scienceresearchgate.netgoogle.com |

| Concentration Range | 0.3 to 10 g/L (lactic acid) | rcsi.scienceresearchgate.net |

| Correlation Coefficient | 0.9999 | researchgate.net |

| Advantages | Efficient, inexpensive, simple sample preparation | rcsi.scienceresearchgate.net |

Near-Infrared (NIR) Reflectance Spectroscopy for Component Analysis

Near-Infrared (NIR) reflectance spectroscopy is a non-destructive analytical technique suitable for analyzing organic molecular compounds and determining water content. It operates in the wavelength range of approximately 800 to 2,500 nanometers, measuring harmonics and combination vibrations of molecular groups, particularly those containing C-H, N-H, or O-H bonds analyticon.eumdpi.com.

For this compound, NIR reflectance spectroscopy with a fiber-optic probe has been successfully employed to determine water content in this compound dihydrate. Spectral data processed using multivariate calibration procedures like stepwise multiple linear regression (SMLR) and partial least-squares regression (PLSR) yielded results comparable to Karl Fischer titration, with deviations of less than 1.5% capes.gov.brnih.gov.

While NIR spectroscopy does not directly show absorption peaks for metal components, it can indirectly detect them through their association with organic compounds or by correlation with organic components mdpi.com. The technique is sensitive to O-H absorbance, making it ideal for moisture determination analyticon.eumetrohm.com. Chemometric methods such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) are commonly used to analyze NIR spectra, enabling both qualitative identification and quantitative analysis of components in mixtures analyticon.eumdpi.compsu.edunih.gov.

Fluorometric and Chemiluminescence Assays for Trace this compound Detection

Fluorometric and chemiluminescence (CL) assays are highly sensitive methods for the detection of trace amounts of iron, including this compound.

Fluorometric methods often rely on fluorescence quenching or enhancement upon interaction with the analyte. For instance, a highly sensitive fluorescence reaction involving iron(III) with o-hydroxyhydroquinonephthalein (Qnph) in the presence of surfactants has been described, where fluorescence quenching is proportional to iron(III) concentration. This method can detect iron(III) down to 5 ng/mL tandfonline.com. Another approach involves the fluorescence quenching of tiron (B1681039) by iron(III) in acidic media, achieving a detection limit of 9.4 ng/mL for iron(III) rsc.orgrsc.orgresearchgate.net.

More specifically for this compound, poly(sodium-p-styrenesulfonate)-enhanced Ag nanoclusters (PSS-DPA-AgNCs) have been developed as a fluorescent probe. The fluorescence quenching of these AgNCs by Fe(III) (obtained from oxidized this compound hydrate) enables indirect monitoring of this compound hydrate (B1144303). This method exhibits excellent linearity and a low detection limit of 12.4 nmol/L for this compound hydrate researchgate.netnih.gov.

Chemiluminescence assays, particularly those using luminol, are known for their high sensitivity in quantifying aqueous ferrous iron nih.govtandfonline.comacs.org. Ferrous iron can catalyze the chemiluminescence of luminol, providing a signal proportional to its concentration nih.gov. Flow-injection analysis (FIA) coupled with CL detection has been shown to be rapid and highly sensitive for ferrous iron determination, capable of detecting sub-nanomolar concentrations nih.gov. However, the presence of organic matter or other iron-coordinating/reducing compounds can interfere with the signal, potentially reducing the linear dynamic range nih.gov. Despite these interferences, CL assays remain a valuable tool for trace iron detection due to their inherent sensitivity ykcs.ac.cn.

Table 3: Detection Limits for Iron and this compound using Fluorometric and Chemiluminescence Assays

| Method | Analyte | Detection Limit | Linear Range | Reference |

| Fluorometric (Qnph + Brij 58) | Iron(III) | 5 ng/mL | 0 – 300 ng/mL | tandfonline.com |

| Fluorometric (Tiron quenching) | Iron(III) | 9.4 ng/mL | 34.0 – 840 ng/mL | rsc.orgrsc.orgresearchgate.net |

| Fluorometric (PSS-DPA-AgNCs quenching) | This compound hydrate | 12.4 nmol/L | 0.17 – 6.00 µmol/L | researchgate.netnih.gov |

| Chemiluminescence (Luminol, FIA-CL) | Aqueous Fe(II) | Sub-nanomolar | 1 – 1000 nM (without DOM) | nih.gov |

Chemical Reactivity, Stability, and Degradation Mechanisms of Ferrous Lactate

Oxidation Kinetics and Mechanisms of Ferrous Lactate (B86563)

The oxidation of the ferrous iron (Fe²⁺) in ferrous lactate to ferric iron (Fe³⁺) is a key degradation pathway. This process is influenced by several factors, including the presence of oxygen and the surrounding chemical environment.

Role of Oxygen and Reactive Oxygen Species in Iron(II) Oxidation

The oxidation of ferrous iron is a critical step in many environmental and biological processes. sc.edu In the context of this compound, this oxidation leads to the formation of ferric lactate, which can alter the compound's properties and bioavailability. patsnap.comatamanchemicals.com

Influence of pH, Temperature, and Light on Oxidation Rates

The rate of ferrous iron oxidation is significantly dependent on pH. gfredlee.com Generally, the rate of oxidation increases with increasing pH. gfredlee.comnih.gov In acidic conditions, specifically below a pH of 4.5, this compound is less susceptible to oxidation. atamanchemicals.comchemicalbook.com This increased stability at lower pH is attributed to the reduced rate of hydrolysis of the ferric iron produced. nih.gov

Temperature also plays a crucial role in the oxidation kinetics. An increase in temperature generally accelerates the rate of chemical reactions, including the oxidation of ferrous ions. mdpi.com Studies have shown that the time required for complete oxidation of ferrous ions decreases significantly as the temperature rises. mdpi.com

Light can also promote the oxidation of this compound. made-in-china.com Exposure to light can lead to the conversion of the greenish-white this compound to a yellowish-brown color, indicative of the formation of ferric iron salts. made-in-china.com

| Factor | Influence on this compound Oxidation Rate |

| pH | Increases with increasing pH. gfredlee.comnih.gov More stable below pH 4.5. atamanchemicals.comchemicalbook.com |

| Temperature | Increases with increasing temperature. mdpi.com |

| Light | Promotes oxidation. made-in-china.com |

Identification of Oxidation Products and Reaction Intermediates

The primary oxidation product of this compound is ferric lactate. The oxidation of the Fe²⁺ ion to Fe³⁺ is the central transformation. patsnap.comatamanchemicals.com During the oxidation of ferrous iron in aqueous solutions, various intermediates can be formed, including superoxide (B77818) and hydrogen peroxide. acs.orgberkeley.edu In some biological systems, pyruvate (B1213749) and acetate (B1210297) have been identified as intermediate products during the microbial oxidation of lactate coupled with iron reduction. nih.govresearchgate.netasm.orgasm.org The final ferric products can undergo hydrolysis to form ferric hydroxide (B78521) precipitates, colloquially known as rust. nih.gov

Hydrolytic Stability and Ligand Exchange Processes

The stability of this compound in aqueous solutions is also governed by hydrolysis and ligand exchange reactions.

pH-Dependent Hydrolysis Studies and Speciation Diagrams

Kinetics of Lactate Ligand Dissociation and Metal Ion Exchange

The lactate ligands in this compound are bound to the iron center through coordination bonds. vulcanchem.com These ligands can dissociate from the iron ion in solution. The kinetics of this dissociation are influenced by factors such as pH and the presence of other competing ligands. nih.gov

Photochemical Degradation Pathways

The interaction of this compound with light, particularly in the ultraviolet spectrum, initiates a series of chemical reactions leading to its degradation. This process is of significant interest in fields where the stability of iron-complexes is crucial.

The photochemical decomposition of this compound, or more accurately, the Fe(III)-lactate complex ([Fe(Lact)]+) in aqueous solutions, is primarily driven by a ligand-to-metal charge transfer (LMCT) upon absorption of UV light. Current time information in West Northamptonshire, GB.aip.org Studies utilizing techniques such as stationary photolysis and laser flash photolysis have elucidated a common mechanistic pattern. Current time information in West Northamptonshire, GB.researchgate.net

The primary event upon photoexcitation is an ultrafast inner-sphere electron transfer from the lactate ligand to the iron(III) center. Current time information in West Northamptonshire, GB. This reduces Fe(III) to Fe(II) and creates a radical complex. This process is exceptionally rapid, with the formation of the radical complex occurring in approximately 1.5 picoseconds. Current time information in West Northamptonshire, GB. The resulting transient species is a radical complex, identified as [FeII...-O-CH(Me)-COO·]+, which exhibits weak absorption in the 500–750 nm spectral range. Current time information in West Northamptonshire, GB.researchgate.net

The efficiency of the photochemical decomposition is quantified by the quantum yield (Φ), which represents the number of moles of a product formed per mole of photons absorbed. For the Fe(III)-lactate complex, the quantum yield of photolysis upon excitation at 355 nm is significantly influenced by the presence of oxygen. Current time information in West Northamptonshire, GB.researchgate.net

In deoxygenated aqueous solutions, the quantum yield for the formation of Fe(II) is approximately 0.4. Current time information in West Northamptonshire, GB.researchgate.netnih.gov However, in air-saturated solutions, the quantum yield drops to 0.22. Current time information in West Northamptonshire, GB.researchgate.net This decrease is attributed to the reaction of intermediates with dissolved oxygen, which can re-oxidize Fe(II) or interact with the organic radicals, thus altering the reaction pathways. researchgate.netpatsnap.com

The characterization of photoproducts has been achieved through various analytical methods. Spectrophotometric determination following complexation with o-phenanthroline is commonly used to quantify the concentration of Fe(II) produced during photolysis. researchgate.net The primary end products in aerated solutions have been identified as ferrous iron (Fe2+) and acetaldehyde (B116499) (CH₃CHO). researchgate.net The formation of the transient radical complex has been characterized using nanosecond laser flash photolysis and femtosecond pump-probe spectroscopy. Current time information in West Northamptonshire, GB.

Interactive Table 1: Photochemical Data for Fe(III)-Lactate Complex

| Parameter | Condition | Value | Source(s) |

|---|---|---|---|

| Quantum Yield (Φ) | Deoxygenated Solution (355 nm) | 0.4 | Current time information in West Northamptonshire, GB., researchgate.net, nih.gov |

| Air-Saturated Solution (355 nm) | 0.22 | Current time information in West Northamptonshire, GB., researchgate.net | |

| Primary Intermediate | UV Excitation | [FeII...-O-CH(Me)-COO·]+ | Current time information in West Northamptonshire, GB., researchgate.net |

| Intermediate Formation Time | Femtosecond Spectroscopy | ~1.5 ps | Current time information in West Northamptonshire, GB. |

| Final Products | Air-Saturated Solution | Fe2+, Acetaldehyde | researchgate.net |

UV-Induced Decomposition Mechanisms of this compound Complexes

Thermal Decomposition Studies and Solid-State Reactivity

The thermal stability and decomposition of this compound are critical parameters for its handling, storage, and application in various industries. Thermal analysis techniques provide insight into the mechanisms of its breakdown upon heating.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques used to study the thermal decomposition of materials. acs.orggoogle.comuel.br TGA measures changes in mass as a function of temperature, while DSC measures the heat flow associated with thermal transitions. researchgate.netresearchgate.net

For this compound trihydrate (Fe(C₃H₅O₃)₂·3H₂O), the thermal decomposition is expected to be a multi-step process, analogous to other hydrated metal carboxylates like calcium lactate and ferrous sulfate (B86663). nih.gov

Dehydration: The first stage involves the loss of water of hydration. This is an endothermic process where the three water molecules are released, typically occurring in one or more steps at temperatures broadly ranging from ambient to around 200°C, to form anhydrous this compound. nih.gov

Decomposition of Anhydrous Salt: Following dehydration, the anhydrous this compound decomposes at higher temperatures. This stage involves the breakdown of the lactate anion's organic structure. This complex process is highly exothermic, especially in an oxidizing atmosphere (like air), due to the combustion of the organic fragments. When heated to decomposition, this compound is known to emit acrid smoke and fumes. The final solid product is typically the most stable iron oxide, such as hematite (B75146) (Fe₂O₃).

The DSC curve would show endothermic peaks corresponding to dehydration and potentially melting, followed by strong exothermic peaks representing the oxidative decomposition of the organic ligand.

The formation of anhydrous this compound is the initial key step in the thermal degradation of its hydrated form. The process involves breaking the coordination bonds between the water molecules and the ferrous ion.

The subsequent decomposition of the anhydrous this compound skeleton is a complex solid-state reaction. Based on studies of similar metal lactates, the lactate anion (CH₃CH(OH)COO⁻) breaks down, leading to the evolution of various gaseous products. nih.gov The decomposition of the organic framework can produce carbon monoxide (CO), carbon dioxide (CO₂), water (H₂O), and potentially other volatile organic compounds like acetaldehyde. In an air atmosphere, the CO can be further oxidized to CO₂, contributing to the exothermicity of the process. The solid residue undergoes transformation into iron(II) oxide (FeO), which is readily oxidized in air at elevated temperatures to form more stable iron oxides like magnetite (Fe₃O₄) or hematite (α-Fe₂O₃).

Interactive Table 2: Proposed Thermal Decomposition Stages of this compound Trihydrate in Air

| Stage | Process | Approximate Temperature Range (°C) | Key Products | Source(s) |

|---|---|---|---|---|

| I | Dehydration | 50 - 200 | Anhydrous this compound, Water (H₂O) | nih.gov, |

| II | Decomposition & Oxidation | 250 - 500 | Iron Oxides (e.g., Fe₂O₃), CO, CO₂, H₂O |

| III | Final Product Formation | > 500 | Hematite (α-Fe₂O₃) |, |

Mechanistic Investigations of Ferrous Lactate in in Vitro Biological Systems and Non Human Models

Cellular Interactions and Intracellular Fate (In Vitro Cell Lines)

Molecular Mechanisms of Ferrous Lactate (B86563) Uptake by Non-Human Cells

The uptake of ferrous lactate by non-human cells, particularly intestinal epithelial models like Caco-2 cells, involves mechanisms analogous to the absorption of other non-heme iron forms. The primary transporter responsible for the apical uptake of ferrous iron (Fe²⁺) is the Divalent Metal Transporter 1 (DMT1). mdpi.commdpi.com DMT1 is a proton-coupled transporter, meaning it co-transports ferrous iron and a proton into the cell. mdpi.com For dietary non-heme iron, which is often in the ferric (Fe³⁺) state, a reduction step is necessary before transport via DMT1. mdpi.comacs.org This reduction is typically carried out by a ferric reductase, such as duodenal cytochrome b (Dcytb), at the brush border of enterocytes. mdpi.com